molecular formula C8H5NS B15208249 Azeto[1,2-a]thieno[2,3-c]pyrrole CAS No. 210302-56-0

Azeto[1,2-a]thieno[2,3-c]pyrrole

Cat. No.: B15208249
CAS No.: 210302-56-0
M. Wt: 147.20 g/mol
InChI Key: QGPHHVFPBLLXCY-UHFFFAOYSA-N
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Description

Azeto[1,2-a]thieno[2,3-c]pyrrole is a heterocyclic compound with the molecular formula C8H5NS. It is known for its unique structure, which combines elements of azetidine, thiophene, and pyrrole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azeto[1,2-a]thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Azeto[1,2-a]thieno[2,3-c]pyrrole undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Azeto[1,2-a]thieno[2,3-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of Azeto[1,2-a]thieno[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    Dithieno[3,2-b2′,3′-d]pyrrole: Known for its use in organic electronics.

    Thieno[3,2-b]pyrrole: Another heterocyclic compound with similar structural elements.

Uniqueness

Azeto[1,2-a]thieno[2,3-c]pyrrole is unique due to its combination of azetidine, thiophene, and pyrrole rings, which imparts distinct chemical and physical properties.

Properties

CAS No.

210302-56-0

Molecular Formula

C8H5NS

Molecular Weight

147.20 g/mol

IUPAC Name

10-thia-5-azatricyclo[5.3.0.02,5]deca-1,3,6,8-tetraene

InChI

InChI=1S/C8H5NS/c1-3-9-5-6-2-4-10-8(6)7(1)9/h1-5H

InChI Key

QGPHHVFPBLLXCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C1=C3C(=C2)C=CS3

Origin of Product

United States

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